3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISMSLRMPLYZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the reaction of 5-methoxyindole with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety is known to bind to various biological receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several indole-containing propanoic acid derivatives, differing primarily in substituents on the indole ring and the propanoic acid chain:
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs (e.g., logP ~1.8 for ).
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and spectroscopic profiles:
*Estimated based on trifluoromethyl analogs. †Inferred from fluorinated compounds in . ‡Data from structurally related compounds .
Biological Activity
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group and an indole moiety, which are known to contribute to various biological effects.
- Molecular Formula : C12H10F3NO3
- Molecular Weight : 273.21 g/mol
- CAS Number : 1993086-13-7
The biological activity of 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid is largely attributed to its structural characteristics, which allow it to interact with biological targets effectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole structure is often associated with neuropharmacological effects.
Antitumor Activity
Research indicates that compounds similar to 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related indole derivatives can induce apoptosis in tumor cells and inhibit cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Jurkat | 1.33 | Induces apoptosis and inhibits cell cycle |
| K562 | 0.95 | Induces apoptosis |
| U937 | 1.20 | Cell cycle arrest |
| HL60 | 0.85 | Induces apoptosis |
Neuropharmacological Effects
The compound has been evaluated for its potential as an oral anesthetic and anticonvulsant. Preliminary studies suggest that it can reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects. This suggests a potential application in anesthetic protocols where minimal cardiovascular impact is desired.
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that analogs of 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid exhibited cytotoxic effects significantly greater than traditional chemotherapeutics like artemisinin, indicating a promising avenue for cancer treatment .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could enhance GABA(A) receptor currents at low concentrations, suggesting potential applications in treating neurological disorders .
- Synthesis and Structural Analysis : The synthesis of this compound has been reported alongside structural analyses using X-ray crystallography, confirming its unique configuration which influences its biological activity .
Q & A
Q. What are the optimal synthetic routes for 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling trifluoromethyl-containing precursors with indole derivatives. For example, a multi-step approach may include:
Indole functionalization : Introduce the 5-methoxy group via electrophilic substitution using methoxy-protected reagents.
Propanoic acid backbone construction : Employ a Friedel-Crafts alkylation or Michael addition to attach the trifluoromethyl group to the indole core (see similar strategies in ).
Carboxylic acid formation : Hydrolyze ester intermediates under acidic or basic conditions.
Optimization Tips :
- Use anhydrous conditions and catalysts like BF₃·Et₂O to enhance trifluoromethyl group incorporation .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole proton environment and trifluoromethyl group presence. ¹⁹F NMR is critical for verifying CF₃ connectivity .
- X-ray Crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), which is robust for small molecules and fluorine-containing compounds .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
Q. How do solubility and stability properties impact experimental design?
- Methodological Answer :
- Solubility : Test solvents like DMSO, ethanol, or aqueous buffers (pH-adjusted). For example, similar propanoic acid derivatives show solubility of 1–2 mg/mL in DMSO . Pre-dissolve in organic solvents and dilute in aqueous media, ensuring <1% organic solvent in final assays.
- Stability : Conduct stability assays under varying pH, temperature, and light. Use LC-MS to detect degradation products. Store lyophilized at -20°C.
Advanced Research Questions
Q. What strategies are recommended for evaluating biological activity and mechanisms of action?
- Methodological Answer :
- In Vitro Assays :
- Enzyme inhibition : Use fluorescence-based or radiometric assays to screen for activity against targets like lipoxygenases (similar to FLAP inhibitors in ).
- Cell-based models : Test osteoclast inhibition via RANKL-differentiated RAW 264.7 cells (see for analogous protocols).
- Mechanistic Studies :
- Perform RNA-seq or proteomics to identify pathways affected.
- Use molecular docking to predict binding interactions (e.g., with PPARG or PAK4 targets ).
Q. How can in vivo metabolism studies be designed to quantify metabolites and assess nephrotoxicity risks?
- Methodological Answer :
- Animal Models : Expose Fischer 344 rats via inhalation or oral administration, collecting urine/blood at timed intervals .
- Analytical Methods :
- GC-MS : Quantify metabolites like 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid .
- LC-HRMS : Detect mercapturic acid conjugates (N-acetyl-S-alkyl cysteine derivatives).
- Toxicity Metrics : Measure renal biomarkers (e.g., BUN, creatinine) and histopathology.
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple models (e.g., in vitro vs. ex vivo erythrocyte hemolysis ).
- Dose-Response Analysis : Test a wide concentration range to identify threshold effects.
- Meta-Analysis : Compare species-specific metabolism (e.g., human vs. rat β-lyase activity ) and experimental conditions (e.g., solvent effects on aggregation assays ).
Q. What approaches are used to establish structure-activity relationships (SAR) for fluorine and methoxy substitutions?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or hydroxyl) and trifluoromethyl group (e.g., CF₃ vs. CH₂F) .
- Activity Profiling : Test analogs in parallel for:
- Binding affinity : Surface plasmon resonance (SPR) or ITC.
- Cellular potency : IC₅₀ determination in disease-relevant cell lines.
- Computational Modeling : Use DFT calculations to assess electronic effects of fluorine substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
